Bis(benzonitrile)palladium chloride

Description

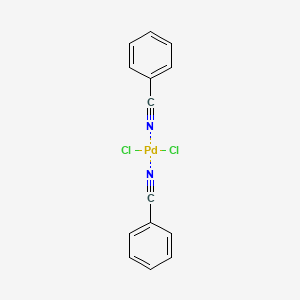

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzonitrile;dichloropalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOJTUTEXAZLD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-64-5 | |

| Record name | Bis(benzonitrile)dichloropalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzonitrilepalladium dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Bis Benzonitrile Palladium Chloride

Established Direct Synthetic Pathways from Palladium(II) Chloride and Benzonitrile (B105546)

The most common and direct method for synthesizing bis(benzonitrile)palladium chloride involves the reaction of palladium(II) chloride (PdCl₂) with benzonitrile (PhCN). wikipedia.org This pathway is favored for its straightforward approach and generally high yields. The fundamental reaction involves the coordination of two benzonitrile ligands to the palladium(II) center, displacing the polymeric chloride bridges in solid PdCl₂ to form a soluble molecular complex. wikipedia.org

Optimization of Reaction Conditions and Solvent Systems

The synthesis is typically achieved by heating palladium(II) chloride in benzonitrile. wikipedia.org Research indicates that dissolving PdCl₂ in warm benzonitrile is a standard preparative method. wikipedia.org A specific procedure involves heating palladium chloride in a minimal volume of benzonitrile to 100°C. researchgate.net To obtain crystals suitable for analysis, a solution can be prepared by dissolving the complex in benzonitrile, heating to 100°C for an hour, and then allowing it to cool. acs.org

It is crucial to use benzonitrile as the solvent to prevent the loss of the benzonitrile ligands, as the complex is labile and can revert to PdCl₂ in non-coordinating solvents. wikipedia.orgacs.org The purity of the benzonitrile is also a key factor, as moisture or other impurities can lead to undesirable side reactions, such as ligand decomposition.

Considerations for Reactant Molar Ratios and Temperature Control

The stoichiometry of the reaction calls for a 1:2 molar ratio of palladium(II) chloride to benzonitrile to form the desired complex. In practice, benzonitrile is often used in excess, serving as both a reactant and the solvent. researchgate.net

Temperature control is a critical parameter. While heating is necessary to dissolve the palladium(II) chloride and facilitate the reaction, prolonged exposure to high temperatures, particularly above 100°C, can lead to product degradation. researchgate.net A common protocol involves heating at temperatures between 80-100°C for a period of 16-20 hours to ensure complete reaction.

| Parameter | Recommended Condition | Rationale |

| Solvent | Benzonitrile | Prevents ligand loss from the labile complex. wikipedia.orgacs.org |

| Temperature | 80–100 °C | Facilitates dissolution and reaction while minimizing product degradation. researchgate.net |

| Reactant Ratio | 1:2 (PdCl₂:PhCN) | Stoichiometric requirement for complex formation. |

Alternative Preparation Routes Utilizing Palladium Powder as Starting Material

While the direct reaction with palladium(II) chloride is prevalent, alternative methods starting from palladium metal are also of interest, particularly in contexts where PdCl₂ may not be the most economical or readily available precursor. These methods typically involve an initial activation of the palladium metal.

Activation of Palladium Metal and Subsequent Coordination

The activation of palladium metal is a necessary first step as palladium in its bulk metallic form is relatively inert. Activation can be achieved through various chemical treatments that increase its surface area and reactivity. For instance, palladium powder can be prepared by reducing palladium salts. A common laboratory method involves the reduction of a palladium chloride solution. orgsyn.org Once activated, the palladium can be made to react with agents that facilitate its oxidation to Pd(II) in the presence of the desired ligands.

In a broader context of palladium catalysis, the activation of palladium(0) precursors to form active catalytic species is a well-understood process. youtube.com While not a direct synthesis of this compound, the principles of palladium activation are relevant. For instance, oxidative addition is a key step where palladium(0) is oxidized to palladium(II). beilstein-journals.org

Comparative Analysis of Yields and Purity Across Different Methods

The direct synthesis from palladium(II) chloride and benzonitrile is known for its high efficiency, with reported yields of approximately 90%. researchgate.net The purity of the product from this method is generally high, especially when followed by proper purification techniques.

| Starting Material | Typical Yield | Purity | Advantages | Disadvantages |

| Palladium(II) Chloride | ~90% researchgate.net | High, especially after recrystallization. | Direct, one-step synthesis. wikipedia.org | PdCl₂ can be hygroscopic. |

| Palladium Powder | Not commonly reported | Variable, depends on activation and purification. | Potentially lower cost starting material. | Multi-step process, requires activation. orgsyn.org |

Advanced Purification Techniques for Catalytic Grade this compound

For applications in catalysis, the purity of this compound is paramount. Trace impurities can significantly impact catalytic activity and selectivity.

A standard purification method involves precipitation and washing. After the initial reaction, the solution is cooled and diluted with a low-boiling point solvent like petroleum ether to precipitate the complex. researchgate.net The collected precipitate is then washed with the same solvent to remove unreacted benzonitrile and other soluble impurities. researchgate.net A final wash with a non-polar solvent such as hexane (B92381) can also be employed.

Recrystallization is a more advanced technique to achieve high purity. A common solvent system for recrystallization is a mixture of dichloromethane (B109758) and hexane. This process involves dissolving the crude product in a minimum amount of dichloromethane, followed by the slow addition of hexane until turbidity is observed. Cooling the mixture then induces the formation of pure crystals.

Another described method for obtaining high-quality crystals involves dissolving the compound in benzonitrile, heating the solution, and then allowing it to cool slowly. The resulting crystals are then collected and washed with diethyl ether. acs.org

For ensuring the removal of any residual palladium chloride, which can be a common impurity, filtration of the hot benzonitrile solution before precipitation or recrystallization is an important step. researchgate.net The final product is typically dried under vacuum to remove any residual solvents. researchgate.net

Recrystallization Strategies and Their Impact on Catalytic Performance

The purity of bis(benzonitrile)palladium(II) chloride is paramount for its effective use as a catalyst, as impurities can significantly alter its reactivity and lead to inconsistent results in catalytic applications. Recrystallization is a critical purification step to enhance the purity of the synthesized complex. A common method for recrystallization involves the use of a solvent/anti-solvent system, such as a dichloromethane/hexane mixture. This technique is effective in removing impurities that have different solubilities than the desired complex.

While specific studies detailing the direct impact of different recrystallization strategies on the catalytic performance of bis(benzonitrile)palladium(II) chloride are not extensively documented in readily available literature, the principle that higher purity leads to more reliable and reproducible catalytic activity is a cornerstone of catalysis research. Impurities can act as catalyst poisons, deactivating the palladium center, or they can participate in side reactions, leading to lower yields of the desired product and the formation of unwanted byproducts. Therefore, a well-executed recrystallization protocol is essential for obtaining a high-purity catalyst that will exhibit its intrinsic catalytic properties.

Assessment of Purity and Trace Impurities

A thorough assessment of the purity of bis(benzonitrile)palladium(II) chloride and the identification of any trace impurities are crucial for quality control and for understanding its behavior in catalytic reactions. A combination of spectroscopic and analytical techniques is employed for this purpose.

Key Analytical Techniques for Purity Assessment:

| Analytical Technique | Information Provided | Typical Observations |

| Infrared (IR) Spectroscopy | Confirms the coordination of the benzonitrile ligand to the palladium center. | A characteristic nitrile (C≡N) stretching frequency is observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex and the presence of organic impurities. | ¹H and ¹³C NMR spectra will show signals corresponding to the benzonitrile ligands. |

| Elemental Analysis | Determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. | The experimental values should closely match the theoretical values for the pure complex. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantifies the palladium content. | The measured palladium content should be consistent with the theoretical value. |

| X-ray Diffraction (XRD) | Confirms the crystal structure of the complex. | The diffraction pattern can be compared to known standards for the trans-isomer. |

Common impurities in bis(benzonitrile)palladium(II) chloride can include unreacted palladium(II) chloride, solvent residues, and decomposition products of the benzonitrile ligand. The presence of water can also lead to the formation of palladium hydroxo or oxo species. Rigorous purification and characterization are therefore essential to ensure the quality and reliability of the complex for catalytic applications.

Ligand Design and Precursor Modification for Enhanced Reactivity and Selectivity

Bis(benzonitrile)palladium(II) chloride serves as a versatile precursor for the synthesis of a wide array of palladium catalysts with tailored reactivity and selectivity. sigmaaldrich.comsigmaaldrich.com The labile nature of the benzonitrile ligands allows for their facile replacement by other, often more sophisticated, ligands. This ligand exchange strategy is a cornerstone of modern catalyst design, enabling the fine-tuning of the electronic and steric properties of the palladium center to optimize performance in specific catalytic transformations. researchgate.net

The modification of bis(benzonitrile)palladium(II) chloride with various ligands has led to the development of highly effective catalysts for a broad range of cross-coupling reactions, which are fundamental processes in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For instance, the reaction of bis(benzonitrile)palladium(II) chloride with phosphine (B1218219) ligands, such as triphenylphosphine (B44618), generates complexes like bis(triphenylphosphine)palladium(II) chloride. youtube.com These phosphine-ligated palladium complexes are renowned for their catalytic activity in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comwikipedia.org

The choice of ligand is critical in dictating the catalyst's performance. For example, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles, and can also promote the reductive elimination step to release the final product. nih.govacs.org The use of bidentate ligands can impart greater stability to the catalytic species.

Furthermore, bis(benzonitrile)palladium(II) chloride is a precursor for the in-situ generation of catalytically active Pd(0) species, which are often the true catalysts in cross-coupling reactions. youtube.com This is typically achieved by reducing the Pd(II) complex in the presence of the desired ligands and reactants.

Examples of Catalytic Applications Derived from Bis(benzonitrile)palladium(II) Chloride:

| Catalytic Reaction | Ligand Type | Resulting Catalyst/System |

| Suzuki-Miyaura Coupling | Phosphines | Pd(PPh₃)₄ (formed in situ) |

| Heck Reaction | Phosphines | Pd(OAc)₂/PR₃ (related systems) |

| Sonogashira Coupling | Phosphines/Amines | PdCl₂(PPh₃)₂/CuI |

| Buchwald-Hartwig Amination | Biarylphosphines | L-Pd(0) complexes (L = biarylphosphine) |

| Wacker Oxidation | None (or with co-catalyst) | PdCl₂-based system |

The strategic modification of the ligand sphere around the palladium center, starting from the readily accessible bis(benzonitrile)palladium(II) chloride precursor, remains a powerful and widely employed strategy for the development of new and improved homogeneous catalysts for a myriad of organic transformations. chemicalbook.com

Catalytic Applications in Contemporary Organic Transformations Mediated by Bis Benzonitrile Palladium Chloride

Carbon-Carbon Cross-Coupling Reactions

Bis(benzonitrile)palladium chloride is a widely recognized catalyst for various cross-coupling reactions, which are essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com These reactions are pivotal for forming carbon-carbon bonds with high precision and efficiency. chemimpex.com

Mizoroki-Heck Coupling Reactions: Scope and Mechanistic Insights

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation. youtube.comnih.gov this compound, often in conjunction with phosphine (B1218219) ligands, has proven to be an effective catalyst for this transformation. orientjchem.org Research has shown that the catalytic system's performance can be optimized by adjusting parameters such as temperature, solvent, and the base used. nih.gov

The generally accepted mechanism for the Mizoroki-Heck reaction involves a catalytic cycle with palladium(0) and palladium(II) intermediates. nih.govresearchgate.net The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) species. Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, yields the final product and regenerates the Pd(0) catalyst. researchgate.net Studies using density functional theory (DFT) have supported a cationic catalytic cycle as the most probable pathway. nih.gov The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency and selectivity. orientjchem.org

Below is a table summarizing the Mizoroki-Heck reaction of 4-bromoacetophenone with tert-butyl acrylate (B77674) using a palladium-carbene catalyst system generated in situ.

| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ligand A | 120 | 12 | 85 |

| 2 | Ligand B | 120 | 12 | 78 |

| 3 | Ligand C | 120 | 12 | 92 |

Data adapted from a study on carbene-based palladium-catalyzed Mizoroki-Heck reactions. orientjchem.org

Suzuki-Miyaura Coupling Reactions: Efficacy with Diverse Substrates

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. sigmaaldrich.commdpi.com this compound is frequently employed as a precatalyst in these reactions. sigmaaldrich.comresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.netnih.gov

The catalytic efficacy of this compound in Suzuki-Miyaura couplings has been demonstrated with a variety of substrates, including challenging aryl chlorides. mdpi.comresearchgate.net The addition of specialized ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can enhance the catalyst's activity and expand its substrate scope. mdpi.com For instance, xylyl-linked bis-benzimidazolium salts have been used to generate highly active Pd-NHC catalysts for the coupling of aryl chlorides. mdpi.com

The following table presents the results of the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid catalyzed by a Pd-NHC system.

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |

| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 92 |

| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 88 |

This data is illustrative of the high efficiencies achievable in Suzuki-Miyaura reactions catalyzed by systems derived from this compound. mdpi.com

Stille Coupling Reactions: Performance and Functional Group Tolerance

The Stille coupling reaction is a powerful tool for carbon-carbon bond formation that pairs organotin compounds with organic halides or triflates, catalyzed by palladium. uwindsor.canih.gov This reaction is particularly noted for its broad functional group tolerance and the stability of the organostannane reagents. uwindsor.camdpi.com this compound serves as an effective precatalyst for these transformations. chemimpex.com

The performance of this compound-based catalytic systems in Stille couplings is often enhanced by the use of specific ligands. nih.gov The development of bulky, electron-rich phosphine ligands has enabled these reactions to proceed under milder conditions and with a wider range of substrates, including less reactive aryl chlorides. nih.gov The reaction's tolerance for various functional groups makes it a valuable method in the synthesis of complex molecules and functional polymers. uwindsor.cawiley-vch.de

The table below showcases the yields for the Stille coupling of different aryl halides with phenyltrimethyltin.

| Entry | Aryl Halide | Ligand | Yield (%) |

| 1 | Iodobenzene (B50100) | PPh₃ | 92 |

| 2 | Bromobenzene | P(t-Bu)₃ | 88 |

| 3 | Chlorobenzene | P(t-Bu)₃ | 75 |

The yields are representative of typical Stille coupling reactions and highlight the influence of the halide and ligand choice. nih.govrsc.org

Negishi Coupling Reactions: Investigations into Reaction Efficiency

The Negishi coupling reaction involves the palladium-catalyzed reaction of an organozinc compound with an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is highly valued for its ability to couple sp³, sp², and sp hybridized carbon atoms and its compatibility with a wide range of functional groups. wikipedia.org this compound is a suitable precatalyst for initiating the catalytic cycle in Negishi couplings. sigmaaldrich.com

The efficiency of Negishi coupling reactions can be significantly influenced by the choice of palladium source and ligands. Research has shown that palladacycle precatalysts can generate the active Pd(0) species more efficiently than other sources like Pd(OAc)₂. nih.gov The development of specialized ligands, such as dialkylbiarylphosphines (e.g., XPhos), has enabled these reactions to be carried out at room temperature and with low catalyst loadings, even for challenging substrates like heteroaryl halides. nih.gov

The following data table illustrates the efficiency of a Negishi coupling reaction with different palladium sources.

| Entry | Palladium Source | Ligand | Time (min) | Yield (%) |

| 1 | Palladacycle | XPhos | 20 | 92 |

| 2 | Pd(OAc)₂ | XPhos | 20 | <40 |

| 3 | Pd₂(dba)₃ | XPhos | 20 | <40 |

This data demonstrates the superior performance of a palladacycle precatalyst in a specific Negishi coupling. nih.gov

Sonogashira Coupling Reactions: Applications in Alkynylation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netrsc.org This reaction is a fundamental method for the synthesis of substituted alkynes. This compound, often in combination with a phosphine ligand, is a highly effective catalyst for Sonogashira couplings. researchgate.net The reaction typically proceeds under mild, copper-free conditions. researchgate.netrsc.org

The versatility of the Sonogashira reaction has been demonstrated in the synthesis of a wide range of compounds, including those with applications in materials science and pharmaceuticals. mdpi.comresearchgate.net The development of palladium N-heterocyclic carbene (NHC) complexes has led to highly active catalysts for the Sonogashira reaction, even with challenging aryl chloride substrates. rsc.org

The table below provides examples of Sonogashira coupling reactions between various aryl halides and phenylacetylene.

| Entry | Aryl Halide | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Et₃N | Acetonitrile (B52724) | 96 |

| 2 | 4-Bromoanisole | K₂CO₃ | DMF | 90 |

| 3 | 4-Chloroanisole | K₂CO₃ | DMF | 85 |

The data is representative of typical yields in Sonogashira coupling reactions. rsc.orgmdpi.com

Buchwald-Hartwig Amination Analogues and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. beilstein-journals.orgyoutube.com This reaction has become a widely used method in organic synthesis, particularly in the pharmaceutical industry. nih.govresearchgate.net this compound can serve as a precatalyst in these transformations, typically in the presence of specialized phosphine ligands. sigmaaldrich.com

The scope of the Buchwald-Hartwig amination is extensive, accommodating a wide variety of amines, including primary and secondary amines, as well as amides and other N-H containing compounds. beilstein-journals.orgnih.gov The development of sophisticated biarylphosphine ligands has been crucial in expanding the reaction's utility to include less reactive aryl chlorides and to achieve high chemoselectivity. nih.gov

Below is a table showing the results for the Buchwald-Hartwig amination of various aryl halides with aniline.

| Entry | Aryl Halide | Ligand | Base | Yield (%) |

| 1 | 4-Bromotoluene | Xantphos | Cs₂CO₃ | 95 |

| 2 | 4-Chlorotoluene | BippyPhos | NaOtBu | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Xantphos | Cs₂CO₃ | 88 |

This data illustrates the high efficiency of the Buchwald-Hartwig amination with different substrates and ligands. beilstein-journals.orgnih.gov

General Strategies for Carbon-Carbon Bond Formation

Bis(benzonitrile)palladium(II) chloride is a cornerstone precatalyst for a variety of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. sigmaaldrich.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. The compound itself is generally not the active catalyst but serves as a stable and soluble source of palladium(II), which is then reduced in situ to the active palladium(0) species that enters the catalytic cycle.

Key C-C bond-forming reactions where Bis(benzonitrile)palladium(II) chloride is employed include:

Suzuki-Miyaura Coupling: The reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. sigmaaldrich.com

Heck Reaction: The coupling of an unsaturated halide with an alkene. sigmaaldrich.com

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.comresearchgate.net

Stille Coupling: The reaction between an organostannane and an organic halide. sigmaaldrich.com

Hiyama Coupling: The coupling of an organosilane with an organic halide. sigmaaldrich.com

Negishi Coupling: The reaction of an organozinc compound with an organic halide. sigmaaldrich.com

In these transformations, the choice of ligands, bases, and solvents is crucial for achieving high efficiency and selectivity. For instance, in Sonogashira couplings, combining Bis(benzonitrile)palladium(II) chloride with a phosphine ligand like P(t-Bu)₃ creates a highly active catalytic system capable of coupling aryl bromides at room temperature, even with sterically hindered substrates. researchgate.net Similarly, Miura's group demonstrated its use with (PhCH₂)Bu₃NCl for the reaction of aroyl chlorides with styrene (B11656) to produce stilbene (B7821643) derivatives. researchgate.net

Table 1: Selected C-C Cross-Coupling Reactions Catalyzed by Bis(benzonitrile)palladium(II) chloride Systems

| Reaction Name | Coupling Partners | Typical Ligand/Additive | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Phosphine Ligands | Biaryl, etc. | sigmaaldrich.com |

| Heck Reaction | Alkene + Organic Halide | Phosphine Ligands | Substituted Alkene | sigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide | P(t-Bu)₃ | Disubstituted Alkyne | sigmaaldrich.comresearchgate.net |

| Stille Coupling | Organostannane + Organic Halide | - | Ketone, etc. | sigmaaldrich.com |

C-H Activation and Functionalization Methodologies

Direct C-H bond activation and functionalization have emerged as powerful strategies in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that rely on pre-functionalized substrates. nih.gov Palladium catalysts, often derived from precursors like Bis(benzonitrile)palladium(II) chloride, are central to this field. nih.govtcichemicals.com A common and effective strategy to control the site-selectivity of C-H activation involves the use of directing groups. nih.gov These are functional groups within the substrate that coordinate to the palladium center, bringing it into close proximity with a specific C-H bond and facilitating its cleavage. nih.gov

Directed C-H Bond Activation: Ortho, Meta, and Para Selectivity

The use of directing groups is a well-established method for achieving regioselective functionalization of C-H bonds, most commonly at the ortho position. thieme-connect.de The directing group chelates to the palladium catalyst, forming a stable cyclometalated intermediate (a palladacycle), which positions the catalyst to act on the adjacent C-H bond. nih.govthieme-connect.de A wide array of functional groups, such as amides, pyridines, and oximes, can serve as effective directing groups. thieme-connect.de

While ortho-selectivity is common, achieving meta- and para-selectivity is more challenging and represents a significant area of research. rsc.org Strategies to control this distal selectivity often involve the design of specialized directing groups or templates that create a larger macrocyclic transition state, favoring activation at more remote positions. rsc.orgnih.gov For example, computational studies on palladium-catalyzed C-H olefination using a nitrile-containing template have shown that a Pd-Ag heterodimeric transition state can lead to high meta-selectivity. nih.gov In this model, the nitrile group coordinates to the silver cocatalyst, while the palladium center is positioned near the meta-C-H bond, directing the activation to that site. nih.gov The development of such templates is key to overcoming the inherent preference for ortho-C-H activation. nih.govnih.gov

Distal C-H Functionalization Facilitated by Remote Directing Groups

Achieving functionalization at C-H bonds distal to the coordinating atom (i.e., meta and para positions) requires sophisticated strategies that override the proximity-driven preference for ortho-activation. rsc.org This is often accomplished by employing "remote directing groups" or templates that are specifically designed to position the catalytic metal center at a distance from the point of attachment. rsc.org These templates typically have a U-shape, allowing them to bridge the coordination site and the distal C-H bond, forming a large metallacyclic pre-transition state that is sterically and electronically favored. rsc.org

One notable strategy involves the use of palladium/norbornene (Pd/NBE) cooperative catalysis. nih.gov This approach can achieve distal-selective C-H functionalization of alkenes. The proposed mechanism involves an initial proximal C-H palladation directed by a group on the substrate, followed by insertion of the norbornene cocatalyst. nih.gov A second C-H palladation then occurs at the distal position to form a palladacycle, which can react with various electrophiles. nih.gov This methodology provides a pathway to otherwise difficult-to-access trisubstituted olefins with high regio- and stereoselectivity. nih.gov

Oxidative C-H Functionalization Pathways

Many palladium-catalyzed C-H functionalization reactions operate via an oxidative pathway. nih.govcaltech.edu In these processes, the key C-H activation step typically occurs at a Pd(II) center to form a palladacycle intermediate. nih.gov This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent). The cycle is completed by a reductive elimination step that forms the final product and a Pd(0) species. nih.gov To regenerate the active Pd(II) catalyst and make the reaction catalytic, a stoichiometric oxidant is required. nih.govcaltech.edu

Common oxidants include copper(II) salts, benzoquinone, silver salts (like AgOAc), or, ideally for green chemistry, molecular oxygen (O₂). thieme-connect.decaltech.edunumberanalytics.com The ability to use O₂ as the terminal oxidant is particularly attractive as it is inexpensive and its byproduct is water. caltech.edu For example, catalytic systems have been developed for the aerobic oxidative annulation of indoles, where a Pd-pyridine system facilitates C-H activation and C-C bond formation using O₂ as the sole stoichiometric oxidant. caltech.edu These oxidative pathways are crucial for a wide range of transformations, including the synthesis of heterocycles and complex biaryls. rsc.orgnih.gov

Table 2: Key Mechanistic Steps in Oxidative C-H Functionalization

| Step | Description | Palladium Oxidation State Change |

| 1. C-H Activation | A directing group guides the Pd(II) catalyst to cleave a specific C-H bond, forming a palladacycle. | Pd(II) → Pd(II) |

| 2. Coordination/Insertion | The coupling partner (e.g., an alkene) coordinates to the palladium center and inserts into the Pd-C bond. | Pd(II) → Pd(II) |

| 3. Reductive Elimination | The new C-C or C-X bond is formed, releasing the product. | Pd(II) → Pd(0) |

| 4. Catalyst Regeneration | An oxidant reoxidizes the palladium to its active state. | Pd(0) → Pd(II) |

Other Palladium-Catalyzed Organic Reactions

Beyond the canonical cross-coupling and C-H activation reactions, Bis(benzonitrile)palladium(II) chloride catalyzes a diverse array of other important organic transformations. lookchem.comchemicalbook.com These include cyclizations, rearrangements, and various addition reactions. For instance, it has been used as a catalyst for the cyclization of δ-acetylenic carboxylic acids to form butenolides, the rearrangement of allylic imidates into allylic amides, and the Nazarov cyclization of α-alkoxy dienones. lookchem.comchemicalbook.com

Green Amine Synthesis from Terminal Olefins via Wacker Oxidation and Transfer Hydrogenation

A significant application of Bis(benzonitrile)palladium(II) chloride is in the development of greener synthetic routes. sigmaaldrich.com One such process is the synthesis of amines from terminal olefins through a two-step sequence involving a Wacker-type oxidation followed by a transfer hydrogenation. sigmaaldrich.comchemicalbook.comscbt.com

The first step is the Wacker oxidation , a classic palladium-catalyzed reaction that typically converts a terminal alkene into a methyl ketone. numberanalytics.comnih.gov In this process, the palladium(II) catalyst activates the alkene for nucleophilic attack by water. numberanalytics.comyoutube.com A co-catalyst, traditionally copper chloride, is used with an oxidant (like O₂) to regenerate the active Pd(II) catalyst. numberanalytics.com

The ketone or aldehyde produced from the Wacker oxidation is then converted to an amine in the second step. This is often achieved via reductive amination, where the carbonyl compound reacts with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine, which is then reduced. Transfer hydrogenation is an attractive method for this reduction, as it uses stable, easy-to-handle hydrogen donor molecules (e.g., formic acid, isopropanol) instead of high-pressure hydrogen gas.

This tandem approach provides a more sustainable and efficient pathway to valuable amine compounds from readily available olefin feedstocks. sigmaaldrich.com

Table 3: Two-Step Green Amine Synthesis

| Step | Reaction | Catalyst System | Starting Material | Intermediate/Product | Ref. |

| 1 | Wacker Oxidation | PdCl₂(PhCN)₂ / Co-catalyst / Oxidant | Terminal Olefin | Ketone / Aldehyde | sigmaaldrich.comnumberanalytics.com |

| 2 | Transfer Hydrogenation | Hydrogen Donor / Catalyst | Ketone / Aldehyde + Amine Source | Amine | sigmaaldrich.com |

Stereoselective Alpha-O-Glycosidation Reactions

The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with significant implications for the development of therapeutics and biological probes. This compound has emerged as an effective catalyst for promoting α-stereoselective O-glycosidation reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In a notable application, Pd(MeCN)₂Cl₂, a closely related analogue of this compound, catalyzes the α-stereoselective synthesis of 2,3-unsaturated O-glycosides from O(3)-acylated glycals. nih.gov This method is advantageous as it does not require pre-activation of the glycosyl donor or the nucleophilic alcohol. nih.gov Mechanistic investigations suggest a departure from the typical (η³-allyl)palladium intermediate. Instead, the reaction is proposed to proceed through an alkoxy-palladium intermediate, which enhances the acidity of the alcohol's proton and the nucleophilicity of its oxygen atom. nih.gov This approach has been successfully applied to a variety of glycosyl donors and acceptors, yielding products with high α-selectivity and in good to excellent yields. nih.gov

Another strategy involves the use of glycal derivatives as glycosyl donors in the presence of a palladium(II) catalyst. The catalyst is believed to activate the glycal's π-system, facilitating a stereoselective attack by the oxygen nucleophile. montana.edu In this system, a C(3)-trichloroacetimidate group on the glycal acts as a leaving group and directs the palladium(II) catalyst to the double bond. montana.edu This method's α-selectivity is dictated by the catalyst-donor complex rather than the protecting groups on the substrates, offering a more direct and efficient route to α-O-glycosides. montana.edu

| Glycal Donor | Acceptor | Catalyst System | Product | Selectivity (α:β) | Yield (%) |

| Peracetylated glucal | Glucoside acceptor | Pd(MeCN)₂Cl₂ | 2,3-Unsaturated glycoside | High α | Good-Excellent |

| Glycal with C(3)-trichloroacetimidate | Various alcohols | Pd(II)/Ligand | α-O-glycoside | High α | High |

Spiroketal Synthesis and Related Cyclization Reactions

Spiroketals are important structural motifs found in a wide range of natural products with significant biological activity. This compound has been employed in catalytic systems to facilitate the synthesis of these complex structures through various cyclization strategies.

One approach involves a palladium-catalyzed spirocyclization cascade. nih.gov This sequence can include a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. In such a reaction, a γ,δ-unsaturated oxime ester can react with a C2 insertion unit, like 2-chlorobenzoic acid, in the presence of a palladium catalyst. nih.gov The choice of the palladium source is critical, and in some cases, Pd(MeCN)₂Cl₂ has been identified as the optimal catalyst. nih.gov The reaction proceeds through a spiro-palladacycle intermediate formed via δ-C–H activation, leading to the efficient assembly of spirocyclic pyrrolines with high regioselectivity. nih.gov

Palladium catalysis has also been utilized for the synthesis of bicyclo[3.2.1] lactones, which can be considered related to spirocyclic systems. nih.gov A tandem intramolecular β-C(sp³)–H olefination and lactonization of a linear carboxylic acid bearing a tethered olefin can be catalyzed by a palladium(II) species. nih.gov This transformation provides a rapid entry to the bicyclo[3.2.1] lactone scaffold and is compatible with various functional groups. nih.gov

| Starting Material | Reaction Type | Catalyst System | Product |

| γ,δ-Unsaturated oxime ester and 2-chlorobenzoic acid | Narasaka–Heck/C–H activation/[4+2] annulation | Pd(MeCN)₂Cl₂, P(p-Tol)₃ | Spirocyclic pyrroline |

| Linear carboxylic acid with tethered olefin | Tandem β-C(sp³)–H olefination/lactonization | Pd(II) catalyst | Bicyclo[3.2.1] lactone |

Thiocarbonylation Reactions: Synthesis of Thioesters

This compound has demonstrated utility in carbonylative coupling reactions, including the synthesis of thioesters. While specific examples directly employing this compound for thiocarbonylation are not extensively detailed in the provided search results, the broader context of palladium-catalyzed carbonylation suggests its potential in this area. Palladium complexes are well-known to catalyze the insertion of carbon monoxide into various organic substrates.

Generally, palladium-catalyzed thiocarbonylation would involve the reaction of an organic halide or triflate with a thiol and carbon monoxide. The catalytic cycle would likely involve the oxidative addition of the organic electrophile to a Pd(0) species, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with a thiol would lead to the thioester product and regeneration of the Pd(0) catalyst. Given that this compound is a common precursor for generating Pd(0) catalysts in situ, it is a plausible candidate for facilitating such transformations.

Annulation Reactions for Diastereoselective Cyclopentene (B43876) Synthesis

Palladium-catalyzed annulation reactions provide a powerful tool for the construction of cyclic systems with high levels of stereocontrol. This compound, as a palladium precursor, is instrumental in these transformations.

A notable example is the palladium-catalyzed [3+2] annulation of conjugate acceptors and allenyl boronic esters to afford substituted cyclopentenes. nih.govorganic-chemistry.org This method offers high yields and, where applicable, excellent diastereoselectivities. nih.gov The reaction is believed to be initiated by the conjugate addition of a nucleophilic propargylpalladium complex, which is generated in situ from the palladium precursor and the allenyl boronic ester. nih.govorganic-chemistry.org This methodology has proven valuable for the rapid assembly of building blocks for natural product synthesis, including the construction of polycyclic lactones and lactams. nih.govorganic-chemistry.org

Another approach to cyclopentene synthesis involves a palladium-catalyzed [3+2] cycloaddition that utilizes a twofold C(sp³)–H activation to generate the three-carbon unit for the formal cycloaddition. nih.gov This reaction between gem-dimethyl-containing amide substrates and maleimides is enabled by the use of a weakly coordinating amide directing group and a pyridine-3-sulfonic acid ligand. nih.gov The diastereoselectivity of this reaction is high, resembling that of a pericyclic cycloaddition. nih.gov

| Reactants | Reaction Type | Catalyst System | Product | Diastereoselectivity |

| Conjugate acceptor and allenyl boronic ester | [3+2] Annulation | Palladium catalyst, phosphoramidite (B1245037) ligand | Substituted cyclopentene | High |

| gem-Dimethyl-containing amide and maleimide | [3+2] Cycloaddition via C-H activation | Palladium catalyst, pyridine-3-sulfonic acid | Cyclopentane derivative | High |

Allylic Rearrangements and Isomerizations: Regioselectivity and Stereocontrol

This compound is a precursor for catalysts that mediate allylic rearrangements and isomerizations, often with high levels of regioselectivity and stereocontrol. These reactions are fundamental in organic synthesis for the strategic repositioning of functional groups.

The isomerization of 2-allylphenol (B1664045) in the presence of bis(benzonitrile)palladium(II) chloride exhibits unique kinetics, where the rate increases as the reaction progresses. researchgate.net The rate-controlling step in the isomerization of similar substrates, such as 1-phenylbut-2-ene, is thought to be an olefin displacement reaction. researchgate.net

Palladium-catalyzed reactions of vinyl aziridines often proceed through π-allyl palladium intermediates, which are central to various transformations, including rearrangements and isomerizations. nih.gov The stereochemical outcome of these reactions can be controlled by the choice of ligands and reaction conditions.

| Substrate | Reaction Type | Catalyst | Key Feature |

| 2-Allylphenol | Isomerization | Bis(benzonitrile)palladium(II) chloride | Rate increases over time |

| Vinyl aziridines | Rearrangement/Alkylation | Palladium catalyst | Proceeds via π-allyl palladium intermediate |

Carbonylative Coupling and Cyclization for Heterocycle Synthesis

This compound is a valuable precatalyst for carbonylative coupling and cyclization reactions that lead to the synthesis of a wide variety of heterocyclic compounds. bohrium.com These reactions involve the incorporation of a carbonyl group, typically from carbon monoxide, into an organic molecule, followed by an intramolecular cyclization to form a ring structure.

Palladium-catalyzed carbonylative cyclization is a powerful strategy for constructing lactones and lactams. bohrium.com For instance, a palladium-catalyzed four-component carbonylative cyclization of alkenyl-tethered aryl iodides, trifluoroacetimidoyl chlorides, and propargyl amines has been developed to access carbonyl-bridged bisheterocycles. bohrium.com

In another example, an efficient Pd(II)/Pd(0) catalyst system, which could be derived from this compound, was developed for the cyclization-carbonylation-cyclization coupling reaction of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, using molecular oxygen as the terminal oxidant. nih.gov This reaction produces complex heterocyclic structures.

The carbonylative Sonogashira coupling reaction, which can be catalyzed by palladium complexes, is a single-step method for synthesizing α,β-acetylenic carbonyl compounds (ynones). nih.gov These ynones are important precursors for the synthesis of various heterocycles, including flavones, chromones, and pyrazoles. nih.gov

| Starting Materials | Reaction Type | Catalyst System | Product |

| Alkenyl-tethered aryl iodides, trifluoroacetimidoyl chlorides, propargyl amines | Four-component carbonylative cyclization | Palladium catalyst | Carbonyl-bridged bisheterocycles |

| (ortho-Alkynyl phenyl) (methoxymethyl) sulfides | Cyclization-carbonylation-cyclization coupling | Pd(II)/Pd(0) catalyst system | Complex heterocycles |

| Aryl iodides and terminal alkynes | Carbonylative Sonogashira coupling | Palladium-NHC complexes | Ynones (heterocycle precursors) |

Mechanistic Insights and Reaction Pathway Elucidation of Bis Benzonitrile Palladium Chloride Catalysis

Theoretical and Computational Chemistry Studies

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate mechanisms of palladium-catalyzed reactions. nih.govscribd.com These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. nih.gov

Computational chemistry has been instrumental in:

Mapping Catalytic Cycles: DFT calculations can be used to construct detailed energy profiles of entire catalytic cycles, identifying the rate-determining step and key intermediates.

Understanding Selectivity: Theoretical models can help to rationalize and predict the chemo-, regio-, and stereoselectivity observed in palladium-catalyzed reactions.

Ligand Design: Computational screening of different ligands can guide the development of more efficient and selective catalysts.

While many computational studies focus on simplified model systems, the fundamental insights gained are broadly applicable to understanding the behavior of catalysts derived from bis(benzonitrile)palladium chloride in complex reaction environments. mdpi.com

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions, and processes involving this compound, PdCl₂(PhCN)₂, are no exception. DFT calculations provide detailed insights into the electronic structure and energetics of reactants, intermediates, transition states, and products, allowing researchers to map out plausible reaction pathways that are often difficult to probe experimentally.

In the context of PdCl₂(PhCN)₂ catalysis, DFT studies are crucial because this complex typically serves as a precatalyst. The labile benzonitrile (B105546) ligands are readily displaced by other species in the reaction medium, such as substrates, solvents, or other ligands, to form the catalytically active species. DFT calculations can model these initial steps and help identify the true catalyst.

Mechanistic investigations using DFT often explore fundamental steps of catalytic cycles, including:

Oxidative Addition: The initial reaction of a low-valent palladium species, often formed in situ from the Pd(II) precatalyst, with a substrate (e.g., an aryl halide). DFT can model the geometry and energy barrier of the transition state for this crucial bond-breaking and bond-forming step.

Migratory Insertion: The insertion of one reactant, such as an alkene or carbon monoxide, into a palladium-carbon or palladium-hydride bond. Calculations can reveal the stereochemistry and regioselectivity of this step.

Transmetalation: In cross-coupling reactions, this step involves the transfer of an organic group from another metallic reagent (e.g., organoboron, organotin) to the palladium center.

Reductive Elimination: The final step that forms the desired product and regenerates the catalytically active palladium species. DFT can predict the feasibility of this step and whether it is rate-determining.

For instance, in a study of palladium-catalyzed benzolactamization, DFT calculations were employed to understand the reaction mechanism and selectivity. chemrxiv.org The calculations shed light on the formation of possible reaction intermediates and the energy profiles of competing pathways, explaining how reaction conditions could control the final product. chemrxiv.org Similarly, DFT has been used to investigate the methoxycarbonylation of styrene (B11656) catalyzed by palladium chloride, where the initial interaction of the palladium complex with the solvent (methanol) to form a key palladium-hydride intermediate was modeled. mdpi.com Although not using PdCl₂(PhCN)₂ directly, this study highlights the typical application of DFT to understand the formation of active catalysts and subsequent steps like alkene insertion and CO insertion. mdpi.com

The table below summarizes key parameters often investigated in DFT studies of palladium-catalyzed reactions.

| Parameter Investigated | Significance in Mechanistic Elucidation | Typical Computational Method |

| Geometry Optimization | Determines the stable three-dimensional structures of intermediates and transition states. | B3LYP, M06 |

| Frequency Analysis | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). Provides zero-point energies (ZPE). | B3LYP, M06 |

| Activation Energy (ΔG‡) | The energy barrier for a reaction step. Helps identify the rate-determining step of the catalytic cycle. | Calculated from the free energies of the reactant and transition state. |

| Reaction Energy (ΔGr) | The overall free energy change for a reaction step, indicating if it is exergonic or endergonic. | Calculated from the free energies of the product and reactant. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and bonding interactions within molecules. | NBO analysis on optimized geometries. |

These computational approaches allow for a detailed, step-by-step reconstruction of the catalytic cycle, providing a theoretical framework that complements and explains experimental observations.

Energy Profile Calculations for Transition States and Key Intermediates

A cornerstone of computational mechanistic studies is the calculation of the potential energy surface for a reaction. By mapping the free energy of the system as it progresses from reactants to products, researchers can construct a detailed reaction energy profile. This profile visualizes the entire catalytic cycle, highlighting the relative stabilities of all intermediates and the energy barriers (activation energies) of the transition states that connect them.

For example, in a palladium-catalyzed migratory cyclization, DFT calculations were used to generate a free energy profile for the proposed reaction cascade. researchgate.net The profile detailed the energies of each intermediate and transition state, starting from the initial oxidative addition of the substrate to a Pd(0) species (generated from the precatalyst), followed by migratory insertion, cyclization, and reductive elimination steps. researchgate.net Such profiles clearly illustrate which steps are energetically demanding and which are facile.

A typical energy profile calculation involves the following steps:

Identification of Key Species: All plausible intermediates and transition states along the proposed reaction pathway are identified.

Geometry Optimization: The molecular structure of each species is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of each stationary point (minimum or saddle point) and to obtain thermal corrections to the electronic energy (e.g., zero-point vibrational energy, enthalpy, and entropy).

Free Energy Calculation: The Gibbs free energy of each species is calculated, typically including solvation effects using a continuum model (like SMD or PCM) to simulate the reaction solvent.

Profile Construction: The relative free energies are plotted against a reaction coordinate to visualize the entire energy landscape.

The table below presents hypothetical relative free energy data for a generic palladium-catalyzed cross-coupling reaction, illustrating the kind of information derived from these calculations.

| Reaction Species | Description | Relative Free Energy (kcal/mol) |

| Reactants + Pd(0)L₂ | Starting materials and active catalyst | 0.0 |

| TS1 | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Oxidative addition product (Pd(II) complex) | -5.6 |

| TS2 | Transition state for transmetalation | +12.8 |

| Intermediate 2 | Transmetalation product | -10.3 |

| TS3 | Transition state for reductive elimination | +21.5 |

| Products + Pd(0)L₂ | Final products and regenerated catalyst | -25.0 |

In this hypothetical example, the reductive elimination (TS3) has the highest activation barrier relative to the preceding intermediate, identifying it as the rate-determining step of the catalytic cycle.

Computational Probing of Selectivity and Reactivity Differences

DFT calculations are particularly powerful for explaining and predicting the selectivity of chemical reactions, such as chemoselectivity, regioselectivity, and stereoselectivity. In catalysis involving this compound, where multiple reaction pathways may be available, computational probing can reveal the subtle energetic differences that govern the observed product distribution.

Chemoselectivity: When a molecule contains multiple reactive sites, a catalyst can selectively functionalize one over the other. DFT can help understand this by modeling the interaction of the catalyst with each functional group. For instance, in a palladium-catalyzed reaction involving an aroyl chloride, a key question is whether the reaction proceeds with or without decarbonylation. researchgate.net Computational studies can compare the activation barrier for migratory insertion of the acyl group versus the barrier for decarbonylation followed by coupling of the resulting aryl group. This comparison can explain why certain ligands or conditions favor one product over the other. researchgate.net

Reactivity Differences: DFT can also explain why different substrates exhibit different reactivities. By calculating the activation energies for the rate-determining step with various substrates (e.g., aryl halides with different electronic properties), a quantitative correlation between substrate structure and reaction rate can be established. These insights are invaluable for predicting the scope of a new catalytic method. For example, in a study on the palladium-catalyzed reaction of stannyl glycals with aroyl chlorides, the choice of palladium precursor (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) was found to influence the selectivity between aroylation and arylation products, a phenomenon that could be investigated computationally by comparing the energetics of the decarbonylation step for different catalyst-ligand combinations. researchgate.net

The following table outlines how computational methods are applied to probe different aspects of selectivity.

| Type of Selectivity | Computational Approach | Example Finding |

| Regioselectivity | Calculate and compare the activation energies for the transition states leading to different regioisomers. | The transition state for 1,2-insertion of an alkene is 5 kcal/mol lower in energy than the transition state for 2,1-insertion, leading to high regioselectivity. |

| Chemoselectivity | Compare the energy profiles of competing reaction pathways (e.g., with and without decarbonylation). | The energy barrier for decarbonylation of an acyl-palladium intermediate is significantly higher than for subsequent reductive elimination, favoring the ketone product. chemrxiv.org |

| Stereoselectivity | Analyze the energies of diastereomeric transition states that lead to different stereoisomers. | The transition state leading to the (R)-enantiomer is stabilized by a favorable non-covalent interaction, explaining the observed enantiomeric excess. |

Through these detailed computational investigations, a deep, quantitative understanding of the factors controlling selectivity and reactivity in PdCl₂(PhCN)₂-catalyzed systems can be achieved.

Identification and Characterization of Reactive Intermediates

Spectroscopic Probing of Transient Palladium Species (e.g., π-Allyl Complexes)

While computational methods provide theoretical roadmaps of reaction mechanisms, the direct observation and characterization of proposed intermediates are crucial for experimental validation. Spectroscopic techniques are vital for this purpose, although the low concentration and short lifetimes of many catalytic intermediates present significant challenges.

In reactions catalyzed by this compound, various palladium species can be formed. For reactions involving allylic substrates, the formation of π-allyl palladium complexes is a common mechanistic feature. These complexes are often stable enough to be characterized by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for characterizing organometallic complexes. The formation of a π-allyl palladium complex from an allylic precursor and a Pd(0) species (generated in situ from PdCl₂(PhCN)₂) results in characteristic shifts in the proton and carbon signals of the allyl fragment. The symmetry of the π-allyl ligand can often be deduced from the NMR spectrum. For example, the coordination of an allyl group to palladium typically results in upfield shifts for the terminal protons and a downfield shift for the central proton compared to the free olefin.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. The coordination of functional groups (like C=C or C=O) to a palladium center alters their bond strength and, consequently, their vibrational frequencies, which can be observed spectroscopically.

UV-Vis Spectroscopy: Changes in the electronic environment of the palladium center upon ligand exchange or reaction can be monitored by UV-Vis spectroscopy, sometimes allowing for the kinetics of intermediate formation to be followed.

Although direct spectroscopic observation of highly reactive, transient species in a live catalytic cycle is difficult, stoichiometric reactions can often be designed to generate and trap key intermediates, allowing for their full characterization.

Application of Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Support

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful technique for intercepting and identifying ionic intermediates directly from a reacting solution. uvic.ca As a soft ionization method, ESI-MS can transfer charged species from the solution phase to the gas phase with minimal fragmentation, allowing for the detection of catalyst complexes, intermediates, and products as they are formed. uvic.ca This provides a "snapshot" of the species present in the catalytic soup at any given moment.

For palladium-catalyzed reactions, which often involve cationic or anionic intermediates, ESI-MS is particularly well-suited. uvic.ca The high sensitivity of the technique allows for the detection of species present at very low concentrations, which is typical for catalytic intermediates. uvic.ca

Key applications of ESI-MS in studying mechanisms involving PdCl₂(PhCN)₂ include:

Identifying Key Intermediates: By monitoring the reaction mixture over time, the appearance and disappearance of specific mass-to-charge (m/z) signals can be correlated with the progress of the reaction. In a palladium-catalyzed benzolactamization, for instance, high-resolution ESI-MS was used to detect proposed palladium intermediates in a stoichiometric reaction, providing direct evidence for their existence. chemrxiv.org

Probing Ligand Effects: The technique can be used to observe the displacement of the initial benzonitrile ligands by other ligands or substrates, helping to identify the catalytically active species.

Validating Catalytic Cycles: Many of the proposed intermediates in catalytic cycles are ionic (e.g., [LₙPd-R]⁺ or [PdCl₃]⁻). ESI-MS can provide direct evidence for these species, confirming key steps like oxidative addition or transmetalation. mdpi.comuvic.ca

Tandem Mass Spectrometry (MS/MS): By selecting an ion of interest and subjecting it to collision-induced dissociation (CID), its fragmentation pattern can be analyzed. This provides structural information and can help to confirm the identity of a proposed intermediate. rsc.org

The table below shows examples of palladium-containing species that could be observed by ESI-MS during a generic cross-coupling reaction.

| Observed Ion (m/z) | Proposed Structure | Mechanistic Step |

| [Pd(PPh₃)₂(Aryl)(X)]Na⁺ | Oxidative Addition Intermediate | Oxidative Addition |

| [Pd(PPh₃)₂(Aryl)(R)]H⁺ | Transmetalation Product | Transmetalation |

| [Pd(PPh₃)Cl]⁻ | Catalyst Resting State | Catalyst Speciation |

| [Pd₂(PPh₃)₄(μ-X)]⁺ | Binuclear Species | Catalyst Deactivation/Reservoir |

The application of ESI-MS provides invaluable, direct experimental evidence that complements kinetic and computational studies, leading to a more complete and validated understanding of the reaction mechanism.

Elucidation of Homogeneous Versus Heterogeneous Catalysis Contributions

A fundamental question in catalysis by soluble metal complexes like this compound is whether the reaction proceeds through a truly homogeneous pathway, involving discrete, soluble molecular species, or if the precatalyst decomposes to form colloidal or solid-phase palladium nanoparticles (PdNPs) that act as a heterogeneous catalyst. PdCl₂(PhCN)₂ is a well-known precursor that can lead to either type of catalysis depending on the reaction conditions, ligands, and substrates. wikipedia.org

The Homogeneous Pathway: In a truly homogeneous cycle, the Pd(II) precatalyst is reduced in situ to a soluble Pd(0) species, which then enters the catalytic cycle (e.g., oxidative addition, reductive elimination). The entire process occurs in a single phase. The lability of the benzonitrile ligands facilitates the entry of substrates and other ligands to form the active catalyst. wikipedia.org

The Heterogeneous Pathway ("Cocktail" Catalysis): Alternatively, the Pd(II) precursor can be reduced to form insoluble Pd(0) nanoparticles. These nanoparticles can then serve as the active catalyst, with the reaction occurring on their surface. A widely discussed phenomenon is the "leaching" of palladium atoms or small clusters from the surface of these nanoparticles into the solution to perform the catalytic cycle homogeneously, followed by re-deposition onto the nanoparticle surface. dntb.gov.uaresearchgate.net In this scenario, the nanoparticles act as a reservoir for the active homogeneous catalyst.

Distinguishing between these pathways is critical for understanding the true nature of the catalyst and for developing reproducible and scalable processes. Several experimental tests can be employed:

Mercury Poisoning Test: The addition of elemental mercury (Hg(0)) to the reaction can help distinguish the two pathways. Mercury amalgamates with and deactivates the surface of heterogeneous metal nanoparticles but generally does not interact with soluble molecular catalysts. A significant drop in reaction rate upon addition of mercury is strong evidence for a heterogeneous mechanism.

Filtration Test: The reaction can be stopped mid-course, and the solid components filtered off (often through a fine filter, e.g., 0.2 μm). If the filtrate continues to show catalytic activity, it indicates the presence of a soluble, active homogeneous catalyst. If the activity ceases, it suggests the catalyst is heterogeneous and was removed by filtration.

Microscopy: After the reaction, the mixture can be analyzed by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visually check for the formation of palladium nanoparticles.

The nature of the catalysis—homogeneous, heterogeneous, or a combination of both—is often highly dependent on the specific reaction conditions. For example, the presence of strong coordinating ligands (like phosphines) can stabilize soluble palladium species and favor a homogeneous pathway, while high temperatures or the absence of stabilizing ligands can promote nanoparticle formation. Understanding and controlling this dichotomy is a key aspect of modern palladium catalysis research. dntb.gov.uaresearchgate.net

Ligand Effects and Catalyst Design Principles in Bis Benzonitrile Palladium Chloride Systems

Lability of Benzonitrile (B105546) Ligands and Their Displacement Dynamics

Bis(benzonitrile)palladium chloride, with the formula PdCl2(NCC6H5)2, serves as a crucial precursor in palladium catalysis due to the labile nature of its benzonitrile (PhCN) ligands. wikipedia.orgdbpedia.org This lability is a key feature, allowing for the easy displacement of the benzonitrile ligands by a wide array of other, stronger-donating ligands to generate the catalytically active species in situ. The complex is typically a yellow-brown solid and is soluble in many organic solvents, a property facilitated by the benzonitrile ligands. wikipedia.orgdbpedia.org

The synthesis of this compound involves the reaction of palladium(II) chloride with benzonitrile, often under reflux conditions. The resulting square-planar Pd(II) complex features two benzonitrile ligands in a trans configuration, as confirmed by X-ray crystallography. wikipedia.org In non-coordinating solvents, the complex can revert to the less soluble palladium(II) chloride, highlighting the dynamic equilibrium and lability of the PhCN ligands. wikipedia.org This reversible dissociation makes the complex a versatile and soluble source of Pd(II) for a variety of catalytic applications. The displacement of the benzonitrile ligands is a critical step in many catalytic cycles, as it opens up coordination sites on the palladium center for the substrate and other ancillary ligands. acs.org

Role of Ancillary Ligands in Modulating Reactivity and Selectivity

The catalytic performance of systems derived from this compound is profoundly influenced by the nature of the ancillary ligands that replace the labile benzonitrile units. These ancillary ligands play a pivotal role in tuning the electronic and steric environment of the palladium center, thereby controlling the reactivity, selectivity, and stability of the active catalyst. nih.govnih.gov

Phosphine (B1218219) Ligands: Tuning Electronic and Steric Properties

Phosphine ligands are among the most widely used ancillary ligands in palladium catalysis. Their electronic and steric properties can be systematically varied by changing the substituents on the phosphorus atom. The introduction of phosphine ligands, such as triphenylphosphine (B44618) (PPh3), to a solution of this compound leads to the formation of complexes like [PdCl2(PPh3)2]. youtube.com These phosphine-containing complexes are often robust and highly active catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

The electronic effect of phosphine ligands is crucial; electron-donating phosphines increase the electron density on the palladium center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. nih.gov Conversely, the steric bulk of the phosphine ligands can influence the coordination number of the palladium complex and promote reductive elimination, the final step in many cross-coupling reactions that forms the desired product. nih.gov The choice of phosphine ligand can therefore be tailored to a specific reaction to optimize its efficiency and selectivity. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: Enhanced Stability and Activity

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, often exhibiting superior performance compared to traditional phosphine ligands. google.com NHCs are strong σ-donors, which helps to stabilize the palladium center, particularly in higher oxidation states that can be involved in catalytic cycles. nih.gov This enhanced stability can lead to longer catalyst lifetimes and higher turnover numbers.

The substitution of benzonitrile ligands with NHCs can generate highly active and stable palladium catalysts. nih.gov These NHC-palladium complexes have demonstrated high catalytic activity in a range of reactions, including challenging cross-coupling reactions and C-H activation/functionalization. nih.govexaly.com The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific applications. google.com

Ferrocenylimine and Other Chelating Ligands: Cooperative Effects

Chelating ligands, which bind to the palladium center through two or more donor atoms, can impart unique reactivity and selectivity due to the chelate effect and the specific geometry they enforce on the metal center. Ferrocenylimine ligands are a notable example of chelating ligands that have been successfully employed in palladium catalysis. dntb.gov.ua These ligands can be synthesized with both nitrogen and phosphorus donor atoms (N^P chelates) or two nitrogen atoms (N^N chelates), allowing for the creation of a diverse range of palladium complexes. dntb.gov.ua

Palladium(II) complexes derived from ferrocenylimine ligands and bis(acetonitrile)palladium(II) chloride, a close relative of the benzonitrile complex, have shown promise as catalyst precursors in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. dntb.gov.uaresearchgate.net The cooperative effect of the different donor atoms within the chelating ligand can lead to enhanced catalytic activity. researchgate.net Other chelating ligands, such as those with diphosphine and dinitrogen functionalities, have also been used to create highly active palladium catalysts for polymerization reactions. rsc.orgscholarsresearchlibrary.com

Rational Ligand Design for Tailored Catalytic Performance

The development of new and improved palladium catalysts often relies on the principles of rational ligand design. acs.orgnih.gov This approach involves the thoughtful design and synthesis of ligands with specific electronic and steric properties to achieve a desired catalytic outcome. By understanding the relationship between ligand structure and catalytic performance, chemists can create catalysts that are more active, selective, and stable for a particular transformation. nih.govresearchgate.net

The goal of rational ligand design is to create a ligand that is perfectly matched to the substrate and the specific elementary steps of the catalytic cycle. acs.org For instance, in the palladium-catalyzed arylation of sterically hindered amines, new ligands have been designed to suppress unwanted side reactions and improve the yield of the desired product. nih.gov This tailored approach to catalyst development is essential for advancing the field of homogeneous catalysis and enabling the synthesis of complex molecules with high efficiency and precision. nih.govrsc.org

Impact of Steric Hindrance and Electronic Properties on the Palladium Center

Steric Hindrance: The bulkiness of the ligands surrounding the palladium atom can control the number of substrates that can coordinate to the metal at any given time. This steric congestion can be beneficial, as it can promote the dissociation of products from the palladium center (reductive elimination), which is often the rate-limiting step in cross-coupling reactions. nih.gov Furthermore, steric hindrance can influence the regioselectivity and stereoselectivity of a reaction by dictating the orientation in which the substrates bind to the catalyst.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligands directly modulates the electron density at the palladium center. Ligands that are strong σ-donors, such as NHCs and electron-rich phosphines, increase the nucleophilicity of the palladium(0) species, which is the active catalyst in many cross-coupling reactions. nih.gov This increased nucleophilicity facilitates the oxidative addition of substrates to the palladium center, a crucial step in the catalytic cycle. The electronic properties of the ligands can also influence the stability of various palladium intermediates throughout the reaction pathway. nih.gov

The interplay between steric and electronic effects is often complex and synergistic. The optimal ligand for a particular catalytic transformation is one that strikes the right balance between these two factors to maximize the rate and selectivity of the desired reaction.

Table of Ligand Effects on Catalytic Reactions

| Ligand Type | Key Feature | Impact on Palladium Center | Typical Applications |

| Phosphines | Tunable electronics and sterics | Modulates electron density and coordination sphere | Cross-coupling reactions (Suzuki, Heck, Sonogashira) sigmaaldrich.com |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high stability | Increases stability and activity | C-H activation, challenging cross-couplings google.comnih.gov |

| Ferrocenylimine Chelates | Cooperative effects of multiple donors | Enforces specific geometry, enhances activity | Mizoroki-Heck, Suzuki-Miyaura reactions dntb.gov.uaresearchgate.net |

Methodological Considerations and Reaction Parameter Optimization for Bis Benzonitrile Palladium Chloride Catalysis

Influence of Solvent Systems on Reaction Efficiency, Selectivity, and Solubility

The polarity of the solvent can significantly alter reaction outcomes. nih.gov Highly polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are frequently employed in cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. whiterose.ac.uknih.gov These solvents can facilitate the dissolution of various reactants, including inorganic salts often used as bases, and can stabilize charged intermediates within the catalytic cycle. whiterose.ac.uk For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, switching the solvent from a nonpolar one like tetrahydrofuran (B95107) (THF) to a polar coordinating solvent like acetonitrile (B52724) (MeCN) or DMF can invert the chemoselectivity, favoring reaction at the triflate group over the chloride. nih.govrsc.org This switch is attributed to the coordinating ability of the solvent with the palladium center, which alters the active catalytic species. rsc.org